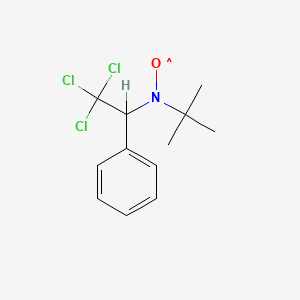

Trichloromethyl-phenyl-t-butyl nitrone

Description

Contextualization of Nitrones as Probes in Advanced Free Radical Chemistry Research

Nitrones are a class of organic compounds characterized by the functional group R1R2C=N+(O-)R3. Their primary significance in advanced free radical chemistry research stems from their ability to act as "spin traps". nih.gov Free radicals, which are highly reactive and often short-lived chemical species with unpaired electrons, are notoriously difficult to study directly. nih.govmdpi.com Nitrones address this challenge by reacting with unstable free radicals to form a more persistent and stable radical product known as a "spin adduct". nih.govnih.gov This process, termed spin trapping, was notably advanced by researchers Janzen and Blackburn. nih.gov

The resulting spin adduct, a stable nitroxide radical, can then be detected and characterized using electron paramagnetic resonance (EPR) spectroscopy. nih.govresearchgate.net The unique spectral signature of the spin adduct provides information that allows for the identification and quantification of the original, transient free radical. nih.gov This technique has become an invaluable tool for probing the mechanisms of chemical and biological processes where free radicals are suspected intermediates, such as in cellular metabolism and oxidative stress. nih.govnih.gov The power of nitrones lies in their activated carbon-nitrogen double bond, which facilitates the ready attack by free radicals, leading to the formation of the less reactive nitroxide species. nih.govresearchgate.net

Academic Rationale for Investigating Alpha-Phenyl-N-tert-butyl Nitrone (PBN) in Mechanistic Studies

Within the family of nitrones, alpha-phenyl-N-tert-butyl nitrone (PBN) has emerged as one of the most extensively investigated spin traps. mdpi.com Its prominence in mechanistic studies is due to a combination of favorable properties and a vast body of existing research. PBN is effective at trapping a variety of free radicals, particularly non-lipid radicals like the hydroxyl radical. mdpi.com Furthermore, it possesses both hydrophilic and lipophilic characteristics, allowing it to readily permeate biological tissues, including the blood-brain barrier. mdpi.commedchemexpress.com

The pharmacological effects of PBN have been widely documented in animal models, showing protection against conditions like endotoxin (B1171834) shock and ischemia-reperfusion injury. nih.gov These effects have often been attributed to its ability to scavenge free radicals. nih.gov Consequently, the presence of a pharmacological effect after PBN administration has been used by many researchers as indirect evidence for the involvement of free radicals in a particular disease model. nih.gov

Crucially, PBN has been instrumental in studies of xenobiotic metabolism, such as the process by which carbon tetrachloride (CCl4) is converted into the highly reactive trichloromethyl radical (•CCl3) by liver enzymes. nih.govnih.gov While its primary role is as a radical scavenger, some mechanistic studies suggest PBN's protective actions may also involve more complex biological pathways, such as inhibiting the expression of pro-inflammatory genes. nih.gov This dual function as a direct spin trap and a modulator of biological responses provides a strong rationale for its continued investigation in a wide range of mechanistic studies.

Historical Development and Evolution of Trichloromethyl-phenyl-t-butyl Nitrone in Spin Trapping Research

The compound "this compound" is, in fact, the spin adduct formed from the reaction between the spin trap PBN and the trichloromethyl radical. Its history is intrinsically linked to the study of CCl4 toxicity.

A foundational study in 1978 was among the first to successfully use PBN to detect a free radical generated from carbon tetrachloride and bromotrichloromethane (B165885) during the enzymatic oxidation of NADPH by rat liver microsomes. nih.gov The researchers demonstrated that the formation of the trichloromethyl radical-PBN adduct was an enzymatic process, and they were able to simulate the essential features of the adduct's EPR spectrum, providing strong evidence for the identity of the trapped radical. nih.gov

Following this initial detection, the focus of research evolved toward unequivocal structural confirmation and methodological refinement. A 1990 study provided positive structural identification of the PBN-trichloromethyl spin adduct using sophisticated analytical techniques, including high-pressure liquid chromatography (HPLC) and gas chromatography coupled with mass spectrometry (GC-MS). nih.gov To further solidify the findings, the researchers utilized deuterated versions of PBN. The predictable mass shifts in the resulting adducts confirmed the identity of the fragments observed in the mass spectra, leaving no doubt as to the structure of the trapped species. nih.gov

By 1994, research had progressed to investigating the quantitative aspects and reproducibility of the spin trapping method. A study reinvestigated the metabolism of CCl4 to trichloromethyl radicals with the specific goal of determining the repeatability of the EPR signal intensity of the •CCl3-PBN adduct. nih.gov This work explored how varying the concentrations of CCl4, PBN, and the NADPH-generating system affected the signal, establishing optimal conditions for detection and highlighting the need for multiple repeat experiments to achieve reliable quantitative data. nih.gov This progression from initial detection to structural verification and finally to quantitative methodological analysis illustrates the evolution of this compound from a novel discovery to a well-characterized tool in spin trapping research.

Data Tables

Table 1: Chemical Properties of this compound This table outlines the key chemical identifiers and properties of the spin adduct.

| Property | Value | Source |

| Chemical Name | This compound | lookchem.com |

| CAS Number | 63711-04-6 | lookchem.com |

| Molecular Formula | C12H15Cl3NO | lookchem.com |

| Exact Mass | 294.021922 | lookchem.com |

| Heavy Atom Count | 17 | lookchem.com |

| Complexity | 241 | lookchem.com |

| Rotatable Bond Count | 3 | lookchem.com |

| Hydrogen Bond Acceptor Count | 1 | lookchem.com |

| Hydrogen Bond Donor Count | 0 | lookchem.com |

Table 2: Research Findings on the EPR Detection of the PBN-Trichloromethyl Adduct This table summarizes key findings from a study focused on the reproducibility of detecting the trichloromethyl radical using PBN in rat liver microsomes.

| Parameter Investigated | Finding | Source |

| Reproducibility | At least eight repeat experiments were required to obtain an average EPR signal intensity with an error of +/- 10%. | nih.gov |

| Effect of CCl4 Concentration | The EPR signal increased with CCl4 concentration up to 10 mM, after which no further increase was observed. | nih.gov |

| Effect of PBN Concentration | The optimal concentration of the PBN spin trap was found to be approximately 30 mM for maximizing the EPR signal. | nih.gov |

| Effect of NADPH | The signal strength increased with larger amounts of the NADPH-generating system, although the slope of the increase diminished at higher concentrations. | nih.gov |

Properties

CAS No. |

63711-04-6 |

|---|---|

Molecular Formula |

C12H15Cl3NO |

Molecular Weight |

295.6 g/mol |

InChI |

InChI=1S/C12H15Cl3NO/c1-11(2,3)16(17)10(12(13,14)15)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |

InChI Key |

DMZQGMMRYVYDIU-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N(C(C1=CC=CC=C1)C(Cl)(Cl)Cl)[O] |

Canonical SMILES |

CC(C)(C)N(C(C1=CC=CC=C1)C(Cl)(Cl)Cl)[O] |

Synonyms |

trichloromethyl-phenyl-t-butyl nitrone |

Origin of Product |

United States |

Advanced Synthetic Strategies and Derivatization Approaches for Nitrone Based Spin Traps in Research

Research into Novel Synthetic Routes and Optimizations for Alpha-Phenyl-N-tert-butyl Nitrone and Analogues

Recent synthetic efforts have focused on creating a diverse library of PBN derivatives by modifying the phenyl ring with various substituents. nih.govacs.org These modifications are designed to alter the electronic and steric properties of the nitrone, thereby influencing its spin trapping capabilities. For instance, the synthesis of PBN derivatives with electron-withdrawing or electron-donating groups at the para-position of the phenyl ring has been systematically studied to understand their effects on spin trapping rates. acs.org

Furthermore, multi-step synthetic strategies have been employed to create more complex PBN analogues, such as homo-tris-nitrones, with the aim of enhancing neuroprotective and antioxidant properties. nih.govmdpi.com These syntheses often involve the preparation of a central scaffold followed by the attachment of multiple nitrone moieties.

A significant area of research is the development of amphiphilic PBN derivatives. acs.orgresearchgate.net These compounds are synthesized to possess both hydrophilic and hydrophobic regions, which can enhance their ability to cross cellular membranes and localize within specific biological compartments. The synthesis of these molecules often involves grafting polar head groups onto the aromatic ring and attaching hydrophobic tails to the N-tert-butyl group through various linkers like thioethers, carbamates, or amides. researchgate.net

The table below summarizes some examples of synthesized PBN analogues and their synthetic approaches.

| Compound/Analogue | Synthetic Approach | Key Findings | Reference(s) |

| para-Substituted PBNs | Reaction of para-substituted benzaldehydes with N-tert-butylhydroxylamine. | Electron-withdrawing groups increase spin-trapping rates. | acs.org |

| Homo-tris-nitrones (HTNs) | Multi-step synthesis involving a central core and attachment of multiple nitrone groups. | HTN2 and HTN3 showed significant neuroprotective and antioxidant profiles. | nih.govmdpi.com |

| Amphiphilic PBNs | Grafting of polar head groups and hydrophobic tails onto the PBN scaffold. | Enhanced membrane-crossing ability and antioxidant capacity. | acs.orgresearchgate.net |

| Indanonitrones | Design and synthesis of PBN-related indanonitrones. | Identified potent neuroprotective agents with antioxidant activity. | nih.gov |

| Heteroaryl Nitrones | Synthesis of nitrones derived from quinoxaline (B1680401) 1,4-dioxide heterocycles. | Showed high capability to trap and stabilize different atom-centered free radicals. | rsc.orgrsc.org |

Isotopic Labeling Methodologies for Enhanced Spin Adduct Characterization (e.g., Deuterated Nitrones)

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful technique to enhance the characterization of spin adducts formed from nitrone spin traps. The use of deuterated analogues of PBN significantly improves the resolution and sensitivity of spectroscopic techniques like Electron Paramagnetic Resonance (EPR) and provides more definitive identification of radical adducts in complex biological mixtures using Gas Chromatography/Mass Spectrometry (GC/MS). tandfonline.comiaea.orglookchem.com

The synthesis of deuterated PBN involves the use of deuterated starting materials. For example, PBN deuterated in the tert-butyl group (PBN-d₉) or in both the tert-butyl and phenyl rings (PBN-d₁₄) have been synthesized and utilized in research. tandfonline.comiaea.org These deuterated nitrones lead to the formation of spin adducts with simplified EPR spectra due to the smaller magnetic moment of deuterium compared to hydrogen. This spectral simplification allows for better resolution of the hyperfine splittings from the trapped radical, aiding in its identification. lookchem.com

In GC/MS analysis, deuterated PBN adducts provide a distinct mass spectrometric marker. For instance, the PBN-d₉ adduct yields a characteristic fragment ion, C₄D₉⁺ (m/z = 66), which facilitates the recognition of PBN adducts in complex biological samples. tandfonline.comiaea.org This has been instrumental in identifying novel radical adducts, such as the ¹³C-trichloromethyl radical adduct of PBN-d₁₄ in rat liver microsomes. tandfonline.comiaea.org

Recent advancements in deuteration methodologies, such as using heavy water (D₂O) with bipolar membranes, offer versatile platforms for producing deuterated compounds under mild conditions, which could be adapted for the synthesis of deuterated spin traps. nih.govrepec.org

The following table highlights the impact of deuteration on spin adduct characterization:

| Deuterated Nitrone | Isotopic Label Location | Enhancement in Characterization | Technique(s) | Reference(s) |

| PBN-d₉ | tert-butyl group | Improved recognition of adducts in mixtures via a diagnostic fragment ion. | GC/MS | tandfonline.comiaea.org |

| PBN-d₁₄ | tert-butyl and phenyl groups | Enhanced recognition of adducts and identification of novel radical adducts in biological extracts. | GC/MS | tandfonline.comiaea.org |

| PBN-d₅ | phenyl ring | Enhanced disclosure of the structure of the added radical. | EPR, ENDOR | lookchem.com |

| PBN-d₉ | tert-butyl moiety | Enhanced disclosure of the structure of the added radical. | EPR, ENDOR | lookchem.com |

| PBN-d₁₄ | phenyl and tert-butyl groups | Dramatic increase in EPR resolution, allowing for baseline resolution of unique long-range hyperfine splittings. | EPR, ENDOR | lookchem.com |

Functionalization and Derivatization Strategies for Modulated Spin Trapping Properties and Specific Research Utility

Functionalization and derivatization of the basic PBN structure are key strategies to modulate its spin trapping properties and to develop probes with specific utility in research. nih.govnih.gov By introducing various functional groups, researchers can fine-tune the lipophilicity, targeting ability, and reactivity of the spin trap. acs.orgacs.org

One major area of focus is the synthesis of PBN derivatives with altered lipophilicity to control their distribution in biological systems. acs.orgnih.gov For example, introducing lipophilic groups can enhance the partitioning of the spin trap into cellular membranes, making it more effective at trapping lipid-derived radicals. acs.org Conversely, adding hydrophilic moieties can increase its solubility in aqueous environments. researchgate.net

Furthermore, functional groups can be introduced to target the spin trap to specific cellular compartments. For instance, attaching a phosphonium (B103445) cation to a cyclic nitrone has been explored to target mitochondria, the primary site of cellular reactive oxygen species (ROS) production. researchgate.net

Derivatization also plays a crucial role in improving the stability of the resulting spin adducts. The inherent instability of some spin adducts can limit their detection. nih.gov Research has shown that modifying the PBN structure can lead to the formation of more persistent spin adducts, thereby increasing the window for their detection and characterization. nih.gov For example, cyclic analogs of PBN have been shown to form hydroxyl radical adducts with significantly longer half-lives compared to the PBN adduct. nih.gov

The table below provides examples of functionalization strategies and their impact on spin trapping properties.

| Functionalization/Derivatization Strategy | Purpose | Effect on Spin Trapping Properties | Reference(s) |

| Introduction of para-substituents (e.g., -CF₃, -NMe₂) | Modulate electronic properties and lipophilicity. | Increased spin-trapping rate with electron-withdrawing groups; altered cytoprotective effects linked to lipophilicity. | acs.org |

| Grafting of polar and hydrophobic moieties | Create amphiphilic character. | Enhanced membrane permeability and antioxidant activity. | acs.orgresearchgate.net |

| Synthesis of cyclic PBN variants | Improve adduct stability and trapping efficiency. | Increased potency in inhibiting lipid peroxidation and longer half-life of hydroxyl radical adducts. | nih.gov |

| Attachment of a phosphonium cation | Target specific organelles (mitochondria). | Potential for site-specific trapping of ROS. | researchgate.net |

| Incorporation into multi-nitrone structures (e.g., homo-tris-nitrones) | Enhance overall antioxidant and neuroprotective capacity. | Improved neuroprotection compared to PBN. | nih.govmdpi.com |

Mechanistic Investigations of Spin Trapping by Alpha Phenyl N Tert Butyl Nitrone

Fundamental Chemical Reaction Pathways in Radical Adduct Formation

The fundamental chemical reaction pathway in the formation of the trichloromethyl radical adduct of α-phenyl-N-tert-butyl nitrone (PBN) involves the direct, covalent addition of the transient trichloromethyl radical (•CCl₃) to the nitrogen-oxygen double bond of the nitrone function in PBN. researchgate.netwikipedia.org This process, known as spin trapping, converts the short-lived, highly reactive trichloromethyl radical into a significantly more stable and persistent aminoxyl (nitroxide) radical, which can be readily detected and characterized using electron paramagnetic resonance (EPR) spectroscopy. wikipedia.org The resulting adduct is chemically named α-(trichloromethyl)benzyl(tert-butyl)aminoxyl. rsc.org

The trichloromethyl radical itself is often generated from the metabolic activation of carbon tetrachloride (CCl₄) or bromotrichloromethane (B165885) (BrCCl₃). nih.gov In biological contexts, such as in rat liver microsomes, this activation is an enzymatic process that requires cofactors like NADPH. nih.gov The reaction can be summarized as the trapping of the •CCl₃ radical by PBN to yield the PBN-•CCl₃ spin adduct. nih.govnih.gov This adduct provides a characteristic EPR spectrum that allows for the unambiguous confirmation of the formation of the trichloromethyl radical during processes like CCl₄ metabolism. nih.gov In laboratory settings, the radical can also be generated by methods such as the photolysis of bromo(trichloro)methane. rsc.org

Kinetic and Thermodynamic Parameters of Spin Adduct Generation

Detailed kinetic and thermodynamic parameters, such as specific rate constants and activation energies for the reaction between PBN and the trichloromethyl radical, are not extensively detailed in the reviewed literature. However, studies investigating the efficiency of the spin trapping process provide insights into reaction dynamics. The intensity of the EPR signal of the PBN-•CCl₃ adduct, which correlates with the quantity of adduct formed, is dependent on reactant concentrations. nih.gov Research on the metabolism of CCl₄ in rat liver microsomes has shown that the EPR signal strength initially increases as the concentration of PBN is raised, reaching an optimal signal at a PBN concentration of approximately 30 mM. nih.gov Similarly, the signal intensity increases with the concentration of the radical source, CCl₄, up to about 10 mM, after which the signal plateaus. nih.gov

While absolute rate constants for the •CCl₃ radical are not provided, comparative data for other radicals exist. For instance, the rate of superoxide (B77818) radical (O₂•⁻) trapping by PBN is relatively slow. researchgate.net The reproducibility of spin trapping experiments to quantify radical production can be challenging, with studies indicating that multiple experiments are necessary to achieve an average value with an error of +/- 10%. nih.gov

| Reactant | Observation |

|---|---|

| PBN | Optimal EPR signal intensity observed at approximately 30 mM. |

| Carbon Tetrachloride (CCl₄) | EPR signal intensity increases up to a concentration of 10 mM, then plateaus. |

| NADPH-generating system | Signal strength generally increases with higher concentrations, though with a diminishing slope. |

Influence of Reaction Environment and Chemical Parameters on Spin Trapping Efficiency and Selectivity

The efficiency and selectivity of PBN in trapping the trichloromethyl radical are significantly influenced by various environmental and chemical factors.

Reaction Medium and Solvent: The stability of the formed PBN-•CCl₃ adduct is highly dependent on the solvent. rsc.org It exhibits remarkable stability in aromatic solvents, where it can survive for over 90 days, and also possesses considerable stability in aqueous media, lasting for more than 30 days. rsc.orgrsc.org In biphasic systems, such as water-sodium dodecyl sulfate (B86663) (SDS) micelles, the partitioning of PBN-type spin traps and their adducts between the aqueous and micellar phases is dependent on their molecular structure. rsc.org The hyperfine splitting constants (hfsc) of the adduct's EPR spectrum, which are crucial for identification, are also known to be sensitive to solvent conditions. utexas.edu

pH of the Solution: The pH of the medium has a pronounced effect on the stability of the spin adduct. rsc.org The decay of the PBN-•CCl₃ adduct is accelerated at a low pH. rsc.orgrsc.org This is a general characteristic for PBN-type hydroxyl adducts as well, which are consistently more stable in acidic environments. nih.gov

Presence of Light: The PBN-•CCl₃ adduct is sensitive to light, which can induce its decay, although the rate of this decay is described as moderate. rsc.orgrsc.org

Molecular Substituents: The chemical structure of the nitrone itself dictates its selectivity towards different types of radicals. For PBN derivatives, the presence of an electron-withdrawing group on the phenyl ring enhances the nitrone's reactivity with nucleophilic radicals. researchgate.net Conversely, derivatives bearing electron-donating groups exhibit higher reactivity toward electrophilic radicals. researchgate.net

Elucidation of Primary and Secondary Spin Trapping Events

The elucidation of spin trapping mechanisms distinguishes between primary and secondary events. The primary event is the direct trapping of the initially generated target radical, which in this case is the trichloromethyl radical (•CCl₃), by PBN to form the PBN-•CCl₃ nitroxide adduct. wikipedia.orgnih.gov

Secondary events can complicate the interpretation of EPR spectra and involve subsequent reactions of the primary radical or the primary adduct. For example, in biological systems, the PBN-•CCl₃ nitroxide adduct can undergo metabolic reduction to form its corresponding hydroxylamine (B1172632). nih.gov This hydroxylamine derivative is ESR-silent, meaning it is not detectable by EPR, and its formation can lead to an underestimation of radical production. nih.gov This reduction is a reversible process, and the hydroxylamine exists in equilibrium with the nitroxide form. nih.gov The addition of an oxidizing agent can convert the ESR-silent hydroxylamine back into the detectable nitroxide, confirming its presence. nih.gov

Furthermore, in complex systems, other radicals can be formed. In the presence of oxygen, the primary •CCl₃ radical could potentially react to form the trichloromethyl peroxyl radical (•OOCCl₃), which could then be trapped by PBN or other molecules. nih.gov In some lipid-rich environments, PBN-peroxyl adducts have been shown to be unstable, decomposing to generate secondary spin traps that then react with other radicals present in the system. wur.nl

Studies on the Stability and Decay Pathways of Trichloromethyl Radical Adducts of PBN

The trichloromethyl radical adduct of PBN is noted for its exceptional intrinsic stability compared to many other nitroxide spin adducts. rsc.orgrsc.org This high stability is crucial for its successful detection and isolation from complex biological and chemical systems. rsc.org

Stability Profile:

In aromatic solvents like benzene (B151609), solutions of the PBN-•CCl₃ adduct show little to no degradation for over 90 days. rsc.orgrsc.org

In aqueous buffer solutions, the adduct remains stable for more than 30 days. rsc.orgrsc.org

The adduct is relatively resistant to oxidation and is only slowly reduced under chemical conditions. rsc.orgrsc.org This inherent stability is thought to be associated with the steric and electronic properties of the bulky trichloromethyl group. rsc.org

Decay Pathways: Despite its high stability, the adduct is not entirely inert. Its decay can be initiated by specific environmental factors:

Photolytic Decay: Exposure to light can cause the breakdown of the adduct. rsc.orgrsc.org

pH-Dependent Decay: The adduct's stability decreases in acidic conditions (low pH), leading to an increased rate of decay. rsc.orgrsc.org

A significant decay pathway, particularly in biological environments, is bioreduction. In systems containing liver microsomes or in vivo, the PBN-•CCl₃ nitroxide is subject to rapid, NADPH-dependent enzymatic reduction to its ESR-silent hydroxylamine form. nih.gov This represents a major route of "signal loss" in EPR experiments. nih.gov The equilibrium between the nitroxide and hydroxylamine forms is a key aspect of its chemistry in biological systems. nih.gov The hydroxylamine can be chemically re-oxidized to the nitroxide using reagents like potassium ferricyanide, which allows for its quantification even after its conversion to an ESR-silent state. nih.gov

| Condition | Observation | Reference |

|---|---|---|

| Aromatic Solvents | Stable for over 90 days | rsc.orgrsc.org |

| Aqueous Media | Stable for over 30 days | rsc.orgrsc.org |

| Exposure to Light | Causes moderate decay | rsc.orgrsc.org |

| Low pH | Accelerates decay | rsc.orgrsc.org |

| Biological Systems (e.g., liver microsomes) | Rapid reduction to ESR-silent hydroxylamine | nih.gov |

Spectroscopic and Chromatographic Characterization of Radical Adducts Derived from Alpha Phenyl N Tert Butyl Nitrone

Electron Paramagnetic Resonance (EPR) Spectroscopy of Nitrone-Radical Adducts

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the primary technique for detecting and characterizing paramagnetic species, including the nitroxide radical adducts formed by PBN. wikipedia.orgresearchgate.net When PBN reacts with a short-lived radical, it forms a more stable nitroxide spin adduct, which can be detected by EPR. wikipedia.org The resulting EPR spectrum acts as a fingerprint, providing information about the structure of the trapped radical. wikipedia.orgacs.org

Determination and Interpretation of Hyperfine Coupling Constants (hfc) and g-values

The EPR spectrum of a PBN spin adduct is characterized by its g-value and, most importantly, the hyperfine coupling constants (hfc) from interactions between the unpaired electron and nearby magnetic nuclei, primarily the nitroxyl (B88944) nitrogen (¹⁴N) and the β-hydrogen atom. wikipedia.orgcdnsciencepub.com The interaction with the ¹⁴N nucleus (nuclear spin I=1) splits the EPR signal into a triplet, and the β-hydrogen (I=1/2) further splits each of these lines into a doublet, resulting in a characteristic triplet of doublets. nih.gov

The magnitude of the nitrogen hyperfine splitting (aN) and the β-hydrogen splitting (aH) are highly sensitive to the nature of the trapped radical. acs.orgcdnsciencepub.com For instance, the electronegativity of the trapped radical influences these values; more electronegative groups generally result in different splitting constants compared to less electronegative ones. cdnsciencepub.com By carefully measuring and analyzing these hfc values, the class of the trapped radical (e.g., carbon-centered, oxygen-centered) can be inferred. mdpi.comnih.gov For example, the PBN spin adduct of the trichloromethyl radical (•CCl₃) exhibits distinct hfc values that allow it to be identified. cdnsciencepub.com Solvent polarity can also affect hfc values, a factor that must be considered during analysis. cdnsciencepub.com

The g-value, which is a measure of the magnetic moment of the unpaired electron, provides additional information. nih.gov While the g-values for many PBN adducts are similar, small differences can help distinguish between different types of adducts, such as alkyl versus alkoxyl radicals. acs.org For example, the g-value for the PBN-CH₃ adduct in benzene (B151609) is 2.0062, while in water it is 2.0059. acs.org

Below is a table summarizing typical hfc and g-values for various PBN radical adducts.

| Trapped Radical | Adduct Name | aN (Gauss) | aH (Gauss) | g-value | Solvent |

| •CCl₃ | PBN-CCl₃ | 13.78 | 1.06 | ~2.006-2.007 | Benzene |

| •CH₃ | PBN-CH₃ | 14.30 | 3.45 | 2.0062 | Benzene |

| •CH₂OH | PBN-CH₂OH | ~15.3 | ~2.9-3.5 | N/A | Aqueous |

| •OH | PBN-OH | 14.8 | 2.7 | N/A | Aqueous |

| Alkoxyl (RO•) | PBN-OR | ~12.8-14.8 | ~1.6-2.9 | N/A | Various |

| Alkyl (R•) | PBN-R | ~13.7-15.0 | ~2.2-4.1 | N/A | Various |

Note: Values are approximate and can vary with experimental conditions, particularly the solvent. cdnsciencepub.comnih.govresearchgate.netresearchgate.net

Application of High-Frequency EPR for Enhanced Spectral Resolution

While standard X-band EPR (around 9.5 GHz) is widely used, high-frequency EPR (HF-EPR), operating at frequencies such as 95 GHz (W-band) or even higher (up to 416 GHz), offers significant advantages for studying PBN adducts. researchgate.net The primary benefit of HF-EPR is the enhanced spectral resolution, particularly the g-factor resolution. researchgate.net At higher magnetic fields, small differences in g-values between different radical adducts become more pronounced, allowing for the separation of overlapping signals in complex mixtures. researchgate.net This is crucial in biological systems where multiple different radical species may be trapped simultaneously. A multifrequency approach can provide more precise data on the magnetic parameters of the spin adducts. researchgate.net

Advanced EPR Techniques (e.g., ENDOR, ESEEM) in Adduct Structural Elucidation

Electron-Nuclear Double Resonance (ENDOR) and Electron Spin Echo Envelope Modulation (ESEEM) are advanced EPR techniques that provide even greater detail about the structure of radical adducts. wur.nlacs.org

ENDOR spectroscopy measures the hyperfine interactions with much higher resolution than conventional EPR. acs.org This allows for the detection of small couplings from more distant nuclei (e.g., γ-protons) or from nuclei with low natural abundance. acs.org For PBN adducts, ENDOR can help to precisely determine the conformation of the adduct in solution and provide detailed information about the electronic and geometric structure around the nitroxyl group. acs.org

ESEEM spectroscopy is particularly useful for detecting very weak hyperfine interactions, especially with quadrupolar nuclei like ¹⁴N. It is sensitive to the nuclear spin transitions of coupled nuclei and can provide information about the number and distance of surrounding magnetic nuclei, further aiding in the structural elucidation of the PBN spin adduct.

Mass Spectrometry (MS) for Identification and Structural Confirmation of Adducts

While EPR is excellent for detection, it provides indirect structural information. Mass spectrometry (MS) is a powerful complementary technique used for the positive structural identification and confirmation of PBN spin adducts. nih.govtandfonline.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Pressure Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are used to separate the adduct from complex mixtures before mass analysis. nih.gov

Tandem Mass Spectrometry (MS/MS) Approaches in Adduct Analysis

Tandem mass spectrometry (MS/MS) is a highly specific and sensitive method for identifying PBN adducts, even in complex biological extracts like those from liver microsomes. nih.govacs.org In a typical MS/MS experiment, the molecular ion of the putative spin adduct is selected and then fragmented. The resulting fragmentation pattern is characteristic of the adduct's structure. nih.govacs.org

PBN spin adducts exhibit a characteristic fragmentation pattern, most notably the loss of the tert-butyl group, which produces a prominent fragment ion at a mass-to-charge ratio (m/z) of 57. nih.govacs.org A precursor ion scan for m/z 57 can be used as a screening tool to selectively detect PBN-derived adducts within a complex mixture. nih.govacs.org This approach has been successfully used to identify the PBN-trichloromethyl adduct. nih.govacs.org

Utilization of Isotopic Labeling in MS-Based Adduct Identification

Isotopic labeling is a definitive technique used in conjunction with MS to confirm the identity of radical adducts and distinguish them from background signals. wikipedia.orgtera.org This involves using either a spin trap or a substrate that has been enriched with a stable isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). iaea.orgnih.govnih.gov

For PBN adduct analysis, deuterated versions of the spin trap, such as PBN-d₉ (where the nine hydrogens of the tert-butyl group are replaced by deuterium) or PBN-d₁₄ (with additional deuteration on the phenyl ring), are frequently used. nih.goviaea.org When a radical is trapped by PBN-d₉, the characteristic fragment from the loss of the deuterated tert-butyl group appears at m/z 66 instead of m/z 57. nih.goviaea.org This m/z 66 ion is far less common in biological matrices, making the detection of the adduct much more specific and reliable. nih.govacs.org

Similarly, using a ¹³C-labeled substrate, such as ¹³C-carbon tetrachloride, results in a PBN-¹³CCl₃ adduct. The molecular ion and any fragments containing the trapped radical will have a mass shifted by one unit, providing unambiguous proof of the radical's origin. iaea.org This combined isotopic labeling and MS/MS approach provides powerful evidence for the structural identification of radical adducts. iaea.orgnih.gov

Below is a table illustrating the use of isotopic labeling in MS for identifying the PBN-trichloromethyl adduct.

| Parent Spin Trap | Trapped Radical Source | Adduct Formed | Molecular Ion (m/z) of Adduct | Characteristic Fragment Ion | Fragment Ion (m/z) |

| PBN | CCl₄ | PBN-CCl₃ | 295/297/299 | [C₄H₉]⁺ | 57 |

| PBN-d₉ | CCl₄ | PBN-d₉-CCl₃ | 304/306/308 | [C₄D₉]⁺ | 66 |

| PBN | ¹³CCl₄ | PBN-¹³CCl₃ | 296/298/300 | [C₄H₉]⁺ | 57 |

| PBN-d₁₄ | ¹³CCl₄ | PBN-d₁₄-¹³CCl₃ | 310/312/314 | [C₄D₉]⁺ | 66 |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern for ions containing the trichloromethyl group.

Chromatographic Separations of Spin Adducts (HPLC, GC, TLC) in Research Contexts

The analysis of PBN spin adducts, particularly from complex biological matrices, necessitates effective separation techniques to isolate the adducts of interest from the parent spin trap, its metabolites, and other endogenous compounds. tandfonline.com High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are instrumental in this purification and separation process. nih.gov

In studies involving the detection of the trichloromethyl radical (•CCl₃), a metabolite of carbon tetrachloride, researchers have successfully employed a multi-technique chromatographic approach. tandfonline.comnih.gov Both TLC and HPLC have been used to perform the initial separation of complex mixtures obtained from rat liver extracts that were treated with carbon tetrachloride. nih.gov This preliminary separation is crucial for reducing the complexity of the sample before more definitive analysis.

For positive structural identification, chromatography is often coupled with mass spectrometry (MS). nih.gov Gas Chromatography-Mass Spectrometry (GC/MS) has proven to be a vital tool for determining the molecular weights of carbon-centered adducts and their corresponding hydroxylamines, provided the trapped radical group is relatively small. tandfonline.com The combination of these chromatographic methods with mass spectrometry is often considered essential for the unambiguous identification of spin adducts in a biological sample. tandfonline.com For instance, the PBN-trichloromethyl spin adduct has been positively identified in both in vitro and in vivo samples using HPLC and/or GC coupled with mass spectrometry. nih.gov

The selection of the chromatographic method often depends on the stability and volatility of the spin adducts. While GC/MS is effective for many carbon-centered adducts, some oxygen-centered adducts may be too unstable or heat-sensitive for this technique, making HPLC a more suitable alternative. tandfonline.com

Table 1: Application of Chromatographic Techniques in PBN Adduct Analysis This table is interactive and can be sorted by clicking on the headers.

| Technique | Application in PBN Adduct Research | Key Findings/Purpose | Source(s) |

|---|---|---|---|

| HPLC | Separation of PBN and its adducts from biological samples; Pharmacokinetic studies. | Used for separating complex mixtures from liver extracts. nih.gov Essential for structural identification when coupled with MS. tandfonline.com Used to determine PBN concentrations in various organs over time. nih.gov | nih.gov, tandfonline.com, nih.gov |

| GC/MS | Positive structural identification of spin adducts. | Determines molecular weights of nitroxides and hydroxylamines. tandfonline.com Successfully identified the PBN-trichloromethyl adduct. nih.gov Analysis of complex mixtures from rat liver microsomes. tandfonline.com | nih.gov, tandfonline.com, worktribe.com |

| TLC | Initial separation and purification of complex mixtures. | Used to separate compounds from rat liver extracts treated with CCl₄. tandfonline.comnih.gov | nih.gov, tandfonline.com |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Adduct Structural Analysis

While Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for detecting and characterizing the paramagnetic nature of spin adducts, Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable, complementary information for complete structural elucidation. wur.nlnih.gov NMR is a powerful method for determining the atomic-level structure of molecules in solution and can be used to identify and quantify spin adducts and their degradation products. wur.nlunivr.it

A significant application of NMR in PBN-adduct research is the detection of stable diamagnetic by-products that result from the decomposition of the initial spin adduct. wur.nl For example, in studies of lipid oxidation, PBN traps lipid peroxyl radicals (LOO•) to form PBN-OOL adducts. These adducts can be unstable and decompose to form secondary products, including benzaldehyde (B42025). wur.nl

Researchers have utilized ¹H NMR to detect and quantify this resulting benzaldehyde. The presence and concentration of benzaldehyde serve as an indirect marker for the cumulative amount of peroxyl radicals that have been trapped by PBN. wur.nl This combined ESR and NMR approach provides a more complete picture of the radical trapping process, confirming that the ESR-detected signals (often from secondary MNP-L adducts) originate from the initial trapping of a specific radical by PBN. wur.nl In one study, the ¹H NMR spectrum of rapeseed oil containing PBN showed a characteristic signal for the PBN nitrone proton at δ 8.3 ppm, while the carbonyl proton signal for the benzaldehyde by-product was detected at δ 10.15 ppm. wur.nl

Furthermore, NMR can be used to study the structure of various substituted PBN derivatives. For para-substituted PBNs, for example, the ¹H NMR data for the α-proton can be correlated with the Hammett equation, providing detailed insight into the electronic effects of the substituents on the nitrone structure. acs.org

Table 2: ¹H NMR Chemical Shifts for PBN and a Key Decomposition Product This table is interactive and can be sorted by clicking on the headers.

| Compound | Relevant Proton | Chemical Shift (δ) in CDCl₃:DMSO-d₆ | Research Context | Source(s) |

|---|---|---|---|---|

| PBN | Nitrone Proton | 8.3 ppm | Quantification of parent spin trap. | wur.nl |

| Benzaldehyde | Carbonyl Proton | ~10.15 ppm | Quantification of PBN-OOL adduct decomposition product. | wur.nl |

| Benzaldehyde | Aromatic Proton | ~7.5 ppm | General assignment for benzaldehyde. | wur.nl |

Computational and Theoretical Chemistry Studies on Nitrones and Their Radical Adducts

Quantum Chemical Calculations of Reactivity and Spin Trapping Processes (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the reactivity of nitrones like PBN and the mechanisms of spin trapping. lp.edu.ua These calculations can determine the electronic structure and energy of reactants, transition states, and products involved in the radical addition process.

The spin trapping reaction involves a free radical adding to the diamagnetic nitrone to form a more persistent paramagnetic nitroxide radical adduct. researchgate.net DFT studies help in analyzing the energetics of this process. For instance, in [3+2] cycloaddition reactions, which share mechanistic similarities with spin trapping, DFT at the B3LYP/6-31(d) level is used to investigate regio- and diastereoselectivity by calculating thermodynamic parameters and analyzing global and local reactivity indices. lp.edu.ua

Such theoretical investigations can explain the preferential pathways for reactions, revealing why certain isomers are formed over others. The calculations of activation enthalpy can predict the favorability of different reaction pathways, showing, for example, that strongly exothermic reactions are effectively irreversible. lp.edu.ua Automated reaction path search methods, combined with kinetic analyses, can even be used to trace reaction paths backward from a product to identify potential reactants, showcasing the predictive power of these computational techniques. nih.gov

Prediction and Simulation of EPR Spectroscopic Parameters for Radical Adducts

A critical application of computational chemistry in spin trapping is the prediction and simulation of Electron Paramagnetic Resonance (EPR) spectroscopic parameters for the radical adducts. The EPR spectrum of a spin adduct is characterized by its hyperfine splitting constants (hfsc), which are sensitive to the structure of the trapped radical and the surrounding environment. utexas.eduwikipedia.org

Computational simulations are essential for assigning the correct structure to an experimentally observed EPR signal, especially when multiple radical species might be present. utexas.edu By calculating the hfsc for various possible adducts, researchers can compare the simulated spectra with the experimental ones for identification. For example, the EPR spectra of PBN radical adducts formed in plasma-treated water have been successfully simulated to identify the trapped species, such as hydrogen (PBN-H) and deuterium (B1214612) (PBN-D) adducts. researchgate.netresearchgate.net

The hyperfine splitting constants for nitrogen (aN) and the β-hydrogen (aH) are key parameters. The values of these constants help in distinguishing between different types of trapped radicals, such as carbon-centered versus oxygen-centered radicals. mdpi.com

Below is a table of experimental and simulated EPR hyperfine splitting constants for various PBN radical adducts.

| Radical Adduct | Solvent/System | aN (Gauss) | aH (Gauss) | aD (Gauss) | Reference |

| PBN-H | Water | 16.6 | 10.8 (x2) | - | researchgate.net |

| PBN-D | Water | 16.7 | 10.8 | 1.6 | researchgate.net |

| PBN-(4-methyl)phenyl | Benzene (B151609) | 14.52 | 2.21 | - | mdpi.com |

| PBN-benzyl | Toluene | 14.3 | 2.45 | - | mdpi.com |

| PBN-alkyl | Oxygen-depleted oil | 14.5 | 3.2 | - | wur.nl |

| PBN-hydroxyl | Platinized TiO₂ | 15.6 | 2.55 | - | utexas.edu |

This table is interactive. Click on the headers to sort.

Theoretical Insights into Spin Adduct Stability, Electronic Structure, and Conformational Dynamics

Theoretical studies provide significant insights into the factors governing the stability, electronic structure, and conformational dynamics of PBN spin adducts. The stability of a spin adduct is crucial for its detection and is influenced by factors such as the nature of the trapped radical, the solvent, and pH. nih.gov

Studies have shown that the stability of hydroxyl radical adducts of PBN-type spin traps is highly dependent on the pH of the solution, with greater stability observed in acidic media. nih.gov The degradation of these adducts often follows first-order kinetics. nih.gov Computational models can help rationalize these experimental findings by examining the electronic structure of the adducts and their susceptibility to decomposition pathways. For example, it has been proposed that the decomposition of the PBN-hydroxyl adduct can lead to the formation of tert-butyl hydronitroxide, which can be further oxidized to a nitric oxide source. nih.gov

The conformation of the spin adduct also affects its EPR parameters. The phosphorus hyperfine splitting constant (aP) in β-phosphorylated PBN analogues has been shown to be a good indicator of the aminoxyl group's behavior and location in biphasic systems like micelles. rsc.org This demonstrates how theoretical interpretations of spectroscopic data can reveal information about the adduct's local environment and conformation.

Mechanistic studies have also explored the reverse decomposition of spin adducts. For the PBN-glutathiyl radical adduct, a reverse decomposition back to the nitrone and the thiyl radical was observed, with a specific rate constant for the monomolecular decomposition, highlighting the dynamic nature of these systems. acs.org

Molecular Dynamics Simulations and Reaction Path Modeling for Spin Trapping Processes

Molecular dynamics (MD) simulations and reaction path modeling offer a dynamic perspective on spin trapping processes, complementing the static picture provided by quantum chemical calculations on isolated molecules. These methods can simulate the behavior of the spin trap and its adducts in complex environments, such as biological membranes or micellar systems. rsc.org

Reaction path modeling, using methods like the Artificial Force Induced Reaction (AFIR) method, allows for the automated exploration of complex reaction networks. nih.gov This can be applied to spin trapping to map out the potential energy surface of the radical addition reaction, identifying the minimum energy path from reactants to products via the transition state. This approach helps in understanding the kinetics and mechanism of the trapping process in detail.

While direct MD simulation studies specifically on PBN trapping are not extensively detailed in the provided context, the principles are widely applied. For instance, understanding how PBN partitions between aqueous and lipid phases is crucial for its application in biological systems. wur.nlnih.gov MD simulations could model this partitioning behavior and the subsequent trapping of lipid-derived radicals within a membrane, providing insights into the neuroprotective effects observed for PBN in models of stroke. mdpi.com Furthermore, simulations can elucidate the interaction of spin adducts with their environment, such as encapsulation within cyclodextrins, which can affect their stability and spectroscopic properties. nih.gov

Methodological Applications of Trichloromethyl Phenyl T Butyl Nitrone in Radical Detection Research

Methodological Frameworks for Detecting Trichloromethyl Radicals in In Vitro and Ex Vivo Chemical/Biochemical Systems

The primary methodological framework for the detection of the highly reactive and short-lived trichloromethyl radical (•CCl₃) is spin trapping, a technique reliant on Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy. wikipedia.orgresearchgate.netresearchgate.net This method employs a "spin trap," a diamagnetic compound that reacts with the transient radical to form a significantly more stable paramagnetic nitroxide radical, termed a "spin adduct." wikipedia.orguniv-lille.fr For the detection of the •CCl₃ radical, α-phenyl-N-tert-butyl nitrone (PBN) is the most commonly utilized spin trap. wikipedia.orgnih.govnih.gov

The fundamental reaction in this framework involves the addition of the trichloromethyl radical to the nitrone function of PBN, yielding the PBN-CCl₃ spin adduct. This adduct is a persistent nitroxide radical that accumulates to an EPR-detectable concentration. wikipedia.org The identity of the trapped radical is inferred from the unique hyperfine coupling constants (hfcs) of the resulting EPR spectrum. wikipedia.org For the PBN-CCl₃ adduct, the spectrum is characterized by specific hyperfine splittings from the nitrogen (¹⁴N) and β-hydrogen atoms.

In Vitro Systems: In controlled in vitro laboratory settings, this technique has been extensively applied to study the metabolic activation of carbon tetrachloride (CCl₄). A common model is the use of rat liver microsomal dispersions. nih.govnih.gov In this system, CCl₄ is metabolized by the cytochrome P-450 enzyme system, in the presence of an NADPH-generating system, to produce the •CCl₃ radical. nih.govnih.gov The addition of PBN to this incubation mixture allows for the trapping of the •CCl₃ radical as it is formed, providing direct evidence of its generation. nih.govnih.gov

Ex Vivo Systems: The methodology extends to ex vivo analysis, where tissues or fluids are collected from organisms previously exposed to a radical-generating substance. For instance, after administering CCl₄ and PBN to a rat, liver extracts, bile, or blood can be analyzed. nih.govnih.gov However, a significant challenge in biological systems is the metabolic reduction of the PBN-CCl₃ nitroxide adduct to its corresponding ESR-silent hydroxylamine (B1172632) form. nih.gov This reduction can lead to an underestimation or complete lack of an EPR signal, even when radical formation is substantial. nih.gov To overcome this, chemical oxidizing agents like potassium ferricyanide (K₃[Fe(CN)₆]) can be added to the ex vivo sample to convert the hydroxylamine back to the EPR-active nitroxide, allowing for a more accurate assessment of the total adduct formed. nih.gov

The table below summarizes the key components and characteristics of the methodological framework.

| Parameter | Description | Typical Values / System |

| Spin Trap | α-phenyl-N-tert-butyl nitrone (PBN) | Used in both in vitro and ex vivo systems. |

| Radical Source | Carbon Tetrachloride (CCl₄) | Metabolized to •CCl₃. |

| Detection Method | Electron Paramagnetic Resonance (EPR) Spectroscopy | Detects the paramagnetic PBN-CCl₃ spin adduct. |

| In Vitro Model | Rat Liver Microsomes + NADPH-generating system | Simulates metabolic activation of CCl₄. nih.govnih.gov |

| Ex Vivo Sample | Liver extracts, bile, blood from CCl₄-treated rats | Allows for the study of radical formation in a whole-organism context. nih.govnih.gov |

| Key Challenge | In vivo reduction of the nitroxide adduct to ESR-silent hydroxylamine. | Can lead to false negatives or underestimation of radical production. nih.gov |

| Solution | Post-sampling oxidation with K₃[Fe(CN)₆] | Converts hydroxylamine back to the detectable nitroxide adduct. nih.gov |

Optimization Protocols for Reproducible and Quantitative Spin Trapping Experiments

Achieving reproducible and quantitative results in spin trapping experiments with PBN requires careful optimization of several experimental parameters. The intensity of the EPR signal from the PBN-CCl₃ adduct is not only dependent on the rate of radical generation but also on the concentrations of the spin trap, the radical precursor, and other components of the system, as well as the stability of the adduct itself.

A systematic investigation into the metabolism of CCl₄ in rat liver microsomes revealed the critical nature of reactant concentrations for signal reproducibility. nih.gov It was determined that to obtain an average value for EPR signal intensity with an error margin of approximately +/- 10%, at least eight replicate experiments under identical conditions were necessary. nih.gov

Concentration Optimization:

PBN Concentration: The concentration of the spin trap is crucial. It must be high enough to effectively compete for the transient •CCl₃ radicals against other potential reactions. Studies have shown that the EPR signal intensity increases with PBN concentration up to an optimal level. For the CCl₄/microsomal system, the optimal concentration of PBN was found to be around 30 mM. nih.gov Concentrations above this did not lead to a significant further increase in signal strength.

CCl₄ Concentration: Similarly, the concentration of the radical precursor influences the rate of radical generation. The EPR signal of the PBN-CCl₃ adduct was observed to increase with CCl₄ concentration up to about 10 mM, after which no further increase in signal was noted. nih.gov

NADPH-Generating System: In enzymatic systems like liver microsomes, the cofactor system that drives the metabolic activity is also a key variable. The strength of the EPR signal was found to increase with higher concentrations of the NADPH-generating system, although the rate of increase diminished at higher concentrations. nih.gov

The following table outlines the optimized concentration ranges for key reactants in a typical in vitro spin trapping experiment for •CCl₃ detection.

| Component | Variable | Optimal Concentration/Range | Observation |

| α-phenyl-N-tert-butyl nitrone (PBN) | Spin Trap | ~30 mM | Signal intensity plateaus above this concentration. nih.gov |

| Carbon Tetrachloride (CCl₄) | Radical Precursor | Up to 10 mM | No significant signal increase is observed beyond this point. nih.gov |

| NADPH-Generating System | Enzymatic Cofactor | Increasing concentrations | Signal strength increases, but with a diminishing slope. nih.gov |

| Experimental Replicates | Reproducibility | Minimum of 8 | Required to achieve an average value with an error of +/- 10%. nih.gov |

Beyond concentration, protocols must also control for physical parameters such as temperature, pH, and incubation time to ensure that the enzymatic activity and adduct stability remain constant across experiments. The inherent instability of many nitroxide adducts necessitates that EPR measurements be taken at consistent time points.

Integration of Spin Trapping with Advanced Analytical Platforms for Online Radical Detection

While EPR spectroscopy is the definitive method for detecting and identifying spin adducts, its application to complex biological mixtures is often hampered by low sensitivity, spectral overlap from multiple radical species, and the presence of interfering substances. To address these limitations, spin trapping methodologies have been integrated with powerful separation and identification techniques, creating advanced analytical platforms for more robust radical detection.

High-Pressure Liquid Chromatography (HPLC): The coupling of HPLC with detection systems provides a means to separate the PBN-CCl₃ adduct from the unreacted spin trap, its metabolites, and other components of a complex biological matrix before detection.

HPLC-ESR: In an online HPLC-ESR setup, the eluent from the HPLC column flows directly through the ESR spectrometer's resonant cavity. This allows for the detection and spectral characterization of the spin adduct as it elutes, providing separation and identification in a single, continuous process.

HPLC with Electrochemical Detection (HPLC-EC): This combination is particularly valuable for overcoming the issue of ESR-silent hydroxylamine formation in biological systems. nih.gov Both the PBN-CCl₃ nitroxide and its reduced hydroxylamine form can be separated by HPLC and detected by an electrochemical cell. This allows for the quantification of the total amount of •CCl₃ radical trapped, not just the fraction that remains in the EPR-active nitroxide state, providing a more accurate measure of radical generation in vivo or ex vivo. nih.gov Studies have shown that in liver extracts from CCl₄-treated rats, the hydroxylamine is the predominant form of the adduct. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides definitive structural identification of the spin adduct.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been successfully used for the positive structural identification of the PBN-CCl₃ adduct formed in vitro. nih.gov This technique provides molecular weight and fragmentation patterns that confirm the covalent attachment of the trichloromethyl group to the PBN molecule.

Use of Isotopes: To aid in the mass spectral analysis and confirm the identity of the adduct in complex liver extracts, deuterated PBN analogues (such as those with deuterium (B1214612) atoms on the tert-butyl group) have been employed. nih.gov The characteristic mass shift in the fragment ions provides unambiguous confirmation of the adduct's origin.

The integration of these platforms offers a multi-faceted approach to radical detection, as summarized below.

| Integrated Platform | Principle | Advantage | Application Highlight |

| HPLC-ESR | Chromatographic separation followed by online EPR detection. | Resolves overlapping EPR signals from different adducts in a mixture. | Allows for "fingerprinting" of specific radical adducts in complex systems. |

| HPLC-EC | Chromatographic separation with electrochemical detection. | Detects both EPR-active (nitroxide) and EPR-silent (hydroxylamine) forms of the adduct. | Enables more accurate quantification of total radical trapping in biological samples. nih.gov |

| GC-MS | Separation of volatile compounds followed by mass analysis. | Provides definitive structural confirmation of the spin adduct. | Used for the positive identification of the PBN-CCl₃ adduct. nih.gov |

Application in Investigating Radical Generation Mechanisms in Controlled Chemical and Enzymatic Systems

The application of PBN spin trapping has been instrumental in elucidating the mechanisms of radical generation, particularly in the context of xenobiotic metabolism. By providing direct evidence of the formation of specific radical intermediates, this technique allows researchers to confirm metabolic pathways and understand the initial steps of chemical toxicity.

Confirmation of •CCl₃ Radical in CCl₄ Metabolism: One of the most significant applications of PBN spin trapping has been the unequivocal demonstration that the metabolism of carbon tetrachloride by the liver's cytochrome P-450 enzyme system proceeds via a one-electron reduction to generate the trichloromethyl radical. nih.gov Controlled in vitro experiments using rat liver microsomes, an NADPH source, CCl₄, and PBN consistently produce the characteristic EPR spectrum of the PBN-CCl₃ adduct. nih.govnih.gov This evidence forms the cornerstone of the accepted mechanism for CCl₄-induced hepatotoxicity, linking the bioactivation of the parent compound to a specific, highly reactive radical intermediate.

Detection of Secondary Radicals: Beyond trapping the primary radical, the technique has also been used to investigate downstream events. The initial formation of the •CCl₃ radical can trigger a cascade of further radical reactions, such as lipid peroxidation. In some in vitro studies of CCl₄ metabolism, in addition to the PBN-CCl₃ adduct, signals corresponding to PBN adducts of carbon-centered lipid-derived radicals have also been detected. nih.gov This demonstrates the ability of the methodology to capture not only the primary metabolic radical but also secondary radicals generated from the subsequent attack on cellular components, providing insight into the propagation of cellular damage.

Elucidating Enzymatic Roles: The use of controlled enzymatic systems allows for the investigation of the specific components involved in radical generation. By systematically adding or omitting components like NADPH or specific enzyme inhibitors in microsomal preparations, researchers can use the intensity of the PBN-CCl₃ EPR signal as a readout to determine the requirements and key players in the metabolic activation pathway. The consistent finding that an NADPH-generating system is required confirms the role of NADPH-cytochrome P-450 reductase in the bioactivation of CCl₄. nih.govnih.gov

The table below provides examples of how PBN spin trapping has been applied to answer specific mechanistic questions.

| Investigated System | Mechanistic Question | Finding from PBN Spin Trapping | Significance |

| Rat Liver Microsomes + CCl₄ | What is the initial radical formed during CCl₄ metabolism? | Direct detection of the PBN-CCl₃ spin adduct. nih.govnih.gov | Confirmed that •CCl₃ is the primary radical intermediate in CCl₄ bioactivation by cytochrome P-450. nih.gov |

| Photodecomposition of Water at TiO₂ | Are radical intermediates involved? | PBN trapped hydroxyl radicals (•OH). utexas.edu | Provided evidence for the role of •OH in photocatalytic processes at TiO₂ surfaces. utexas.edu |

| Fenton Reaction (Fe²⁺ + H₂O₂) | Does this reaction generate hydroxyl radicals? | PBN spin trapping leads to the formation of PBN-OH adducts (though unstable) and hydroxylated PBN products. nih.gov | Used as a classic chemical system to validate the ability of spin traps to detect oxygen-centered radicals. |

Through these applications, PBN spin trapping serves not just as a detection tool but as a powerful method for mechanistic investigation in toxicology, enzymology, and environmental chemistry.

Emerging Research Directions and Future Perspectives in Nitrone Spin Trapping Chemistry

The field of nitrone spin trapping, pivotal for the detection and characterization of transient free radicals, is continuously evolving. While α-phenyl-N-tert-butylnitrone (PBN) has been a cornerstone of this technique, leading to the study of adducts like trichloromethyl-phenyl-t-butyl nitrone, current research is pushing the boundaries towards more sophisticated derivatives, methodologies, and applications. This forward momentum addresses existing limitations and opens new avenues for discovery in chemistry, biology, and materials science.

Q & A

Q. How can X-ray crystallography determine the structural conformation of Trichloromethyl-phenyl-t-butyl nitrone?

Q. What spectroscopic techniques are effective in analyzing the electronic environment of this compound?

H-NMR spectroscopy detects deshielding effects on protons ortho to the nitrone group, reflecting its electron-withdrawing nature. For example, nitrone-functionalized compounds show distinct chemical shifts (~0.21 ppm differences) compared to non-methylated analogs, correlating with electronegativity trends similar to nitro groups . Additionally, frontier molecular orbital (FMO) analysis via DFT calculations can predict reactivity and nonlinear optical (NLO) properties .

Q. What are the common synthetic routes for generating nitrone compounds like this compound?

Nitrones are typically synthesized via condensation of hydroxylamines with aldehydes/ketones. For this compound, optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions like hydrolysis. The Kinugasa reaction, involving copper-catalyzed cycloaddition with terminal alkynes, is a key pathway for forming β-lactam derivatives from nitrones .

Q. How can HPLC and LC-MS be optimized for analyzing derivatives of this compound?

Long alkyl chains in derivatization agents improve chromatographic separation and ionization efficiency in LC-MS. For nitrones, mobile phase optimization (e.g., acetonitrile/water gradients) and mass spectrometry parameters (e.g., ESI+ mode) enhance detection limits. Calibration curves with correlation coefficients >0.9965 ensure quantitative accuracy, as demonstrated in aldehyde derivatization studies .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the reaction kinetics of nitrone cycloadditions?

DFT calculations validate experimental kinetics by modeling transition states and activation barriers. For instance, strain-promoted alkyne-nitrone cycloadditions (SPANC) show reduced barriers (~15–25 kcal/mol) for sequential additions, explaining accelerated crosslinking in multi-step reactions . Natural Bond Orbital (NBO) analysis further quantifies charge transfer and hyperconjugation effects influencing regioselectivity .

Q. What role does tautomerism play in the reactivity of nitrone derivatives, and how can it be studied?

Oxime-nitrone tautomerism impacts nucleophilic addition pathways. DFT studies reveal bimolecular ethanol-catalyzed isomerization barriers (~15–16 kcal/mol), favoring (Z)-nitrone tautomers in reactions with electron-poor alkenes. Experimental validation involves H-NMR monitoring of tautomeric equilibria and kinetic isotope effects .

Q. How can nitrones be utilized as spin traps in ESR spectroscopy to detect transient radical species?

Nitrones like PBN form stable spin adducts with radicals, detectable via hyperfine coupling constants (HFC) in ESR spectra. For example, radical anions from white phosphorus reduction show distinct HFC patterns (~1.5 V reduction potential shifts) when trapped with nitrones, enabling mechanistic studies of redox processes .

Q. How does the electron-withdrawing nature of the nitrone group influence its reactivity in cycloadditions?

The nitrone's C=N dipole enhances electrophilicity, driving 1,3-dipolar cycloadditions. NMR chemical shifts (e.g., deshielded ortho-protons) and FMO analysis confirm its electron-withdrawing capacity, comparable to nitro groups. This property facilitates reactions with electron-rich dienophiles, as seen in isoxazoline formation .

Q. What are the implications of nitrone photochromic properties in developing holographic storage media?

Nitrones like α-(4-diethylaminophenyl)-N-phenylnitrone exhibit reversible photochromism under UV/visible light, enabling data storage via gated reactions. Holographic applications leverage their conformational switching, which preserves data integrity during repeated read-write cycles at identical wavelengths .

Q. How do strain-promoted alkyne-nitrone cycloadditions (SPANC) enhance bioorthogonal labeling applications?

SPANC enables rapid, catalyst-free ligation in biological systems. Nitrones act as dual quenchers and bioorthogonal tags, forming N-alkylated isoxazolines with strained alkynes. This approach is used in phosphorogenic probes for tracking cellular processes without background fluorescence .

Methodological Considerations

- Data Contradiction Analysis : Conflicting computational and experimental results (e.g., tautomer stability) require multi-method validation. For example, combining DFT with kinetic studies resolves discrepancies in reaction pathways .

- Experimental Design : Control experiments (e.g., isotopic labeling for NMR, radical scavengers in ESR) isolate specific interactions. For neuroprotection studies, EC50 comparisons against reference compounds (e.g., NAC) validate efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.